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molecular formula C17H18N2O B8712209 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol

4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol

Cat. No. B8712209
M. Wt: 266.34 g/mol
InChI Key: CSKSGUCORWLRPC-UHFFFAOYSA-N
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Patent
US06503903B1

Procedure details

To a solution of 1-(4-benzyloxybenzyl)-2-(methylaminomethyl)indole (27.1 g, 75.9 mmole) in methanol (75 mL) at RT in a Parr hydrogenation flask was added 10% Pd/C (0.5 g). The reaction mixture was shaken under 45 psi of H2 for 4 hr. The suspension was filtered through celite®, and the filter pad was washed with methanol. The filtrate was concentrated on the rotavap, and the residue was dried under high vacuum to afford the titled compound (18.0 g, 89%) as an off-white solid: MS (ES) m/e 268 (M+H)+.
Name
1-(4-benzyloxybenzyl)-2-(methylaminomethyl)indole
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:27]=[CH:26][C:12]([CH2:13][N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[C:15]2[CH2:23][NH:24][CH3:25])=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[C:15]2[CH2:23][NH:24][CH3:25])=[CH:26][CH:27]=1

Inputs

Step One
Name
1-(4-benzyloxybenzyl)-2-(methylaminomethyl)indole
Quantity
27.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CN2C(=CC3=CC=CC=C23)CNC)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken under 45 psi of H2 for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite®
WASH
Type
WASH
Details
the filter pad was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on the rotavap
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(CN2C(=CC3=CC=CC=C23)CNC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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